molecular formula C8H4Cl3NOS2 B14179399 N-Trichloromethylthiobenzothiazolone CAS No. 3567-79-1

N-Trichloromethylthiobenzothiazolone

Cat. No.: B14179399
CAS No.: 3567-79-1
M. Wt: 300.6 g/mol
InChI Key: MKPFMPWXGYOEPF-UHFFFAOYSA-N
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Description

N-Trichloromethylthiobenzothiazolone is a chemical compound with the molecular formula C8H4Cl3NOS2 and a molecular weight of 300.61 g/mol . It is known for its unique structure, which includes a trichloromethylthio group attached to a benzothiazolone ring. This compound is used in various industrial and scientific applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Trichloromethylthiobenzothiazolone can be synthesized through several methods. One common synthetic route involves the reaction of benzothiazolone with trichloromethylthiolating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The reaction is carried out at a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is monitored to maintain the desired temperature and pressure, ensuring consistent quality and high yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Trichloromethylthiobenzothiazolone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Trichloromethylthiobenzothiazolone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Trichloromethylthiobenzothiazolone involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of microbial growth and the disruption of cellular processes in target organisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Trichloromethylthiobenzothiazolone is unique due to its trichloromethylthio group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where strong electron-withdrawing effects are desired, such as in the synthesis of complex organic molecules and in industrial processes .

Properties

CAS No.

3567-79-1

Molecular Formula

C8H4Cl3NOS2

Molecular Weight

300.6 g/mol

IUPAC Name

3-(trichloromethylsulfanyl)-1,3-benzothiazol-2-one

InChI

InChI=1S/C8H4Cl3NOS2/c9-8(10,11)15-12-5-3-1-2-4-6(5)14-7(12)13/h1-4H

InChI Key

MKPFMPWXGYOEPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)SC(Cl)(Cl)Cl

Origin of Product

United States

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